molecular formula C15H10ClNO B14130625 5-(4-Chlorophenyl)-2-phenyl-1,3-oxazole

5-(4-Chlorophenyl)-2-phenyl-1,3-oxazole

Cat. No.: B14130625
M. Wt: 255.70 g/mol
InChI Key: WSIOZFWOUNEWBI-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-phenyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chlorophenyl)-2-phenyl-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-2-phenyl-1,3-oxazole is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C15H10ClNO/c16-13-8-6-11(7-9-13)14-10-17-15(18-14)12-4-2-1-3-5-12/h1-10H

InChI Key

WSIOZFWOUNEWBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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